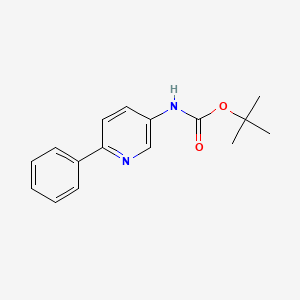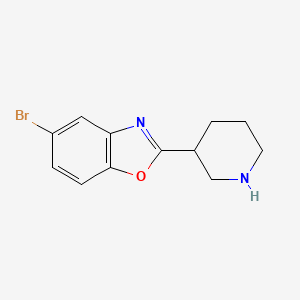
Descarbamoylnovobiocin
Übersicht
Beschreibung
Descarbamylnovobiocin is a hydroxycoumarin compound that is structurally related to novobiocin. It is characterized by the absence of the carbamoyl group at position 3 on the hexose ring. This compound is a member of the aminocoumarin antibiotic family and is known for its role as an inhibitor of bacterial type II topoisomerase, specifically DNA gyrase .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Descarbamylnovobiocin kann durch die Fermentation von Novobiocin synthetisiert werden, wobei es als ein Nebenmetabolit auftritt. Es kann auch als alkalisches Abbauprodukt von Novobiocin gewonnen werden . Der synthetische Weg beinhaltet die Entfernung der Carbamoylgruppe von Novobiocin unter spezifischen alkalischen Bedingungen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Descarbamylnovobiocin umfasst in der Regel groß angelegte Fermentationsprozesse, gefolgt von Reinigungsschritten zur Isolierung der Verbindung. Die Fermentationsbedingungen werden optimiert, um die Ausbeute an Novobiocin zu maximieren, aus dem anschließend Descarbamylnovobiocin gewonnen wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Descarbamylnovobiocin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen auf den aromatischen Ringen auftreten, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation zur Bildung von Chinonen führen, während Substitutionsreaktionen neue funktionelle Gruppen an die aromatischen Ringe einführen können .
Wissenschaftliche Forschungsanwendungen
Descarbamylnovobiocin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Struktur-Wirkungs-Beziehungen von Aminocoumarin-Antibiotika.
Biologie: Untersucht wurde seine Rolle bei der Hemmung der bakteriellen DNA-Gyrase, was es zu einem potenziellen Kandidaten für die Entwicklung antibakterieller Medikamente macht.
Medizin: Erforscht wird sein therapeutisches Potenzial bei der Behandlung bakterieller Infektionen, insbesondere durch antibiotikaresistente Stämme.
Industrie: Eingesetzt wird es bei der Entwicklung neuer Antibiotika und als Referenzstandard in der Qualitätskontrolle
5. Wirkmechanismus
Descarbamylnovobiocin übt seine Wirkung aus, indem es die bakterielle Typ-II-Topoisomerase, insbesondere die DNA-Gyrase, hemmt. Dieses Enzym ist essentiell für die Supercoiling und Relaxation von bakterieller DNA, die kritische Prozesse für die DNA-Replikation und -Transkription sind. Durch die Hemmung der DNA-Gyrase stört Descarbamylnovobiocin diese Prozesse, was zur Hemmung des bakteriellen Wachstums und der Replikation führt .
Ähnliche Verbindungen:
Novobiocin: Die Stammverbindung, aus der Descarbamylnovobiocin gewonnen wird. Es enthält eine Carbamoylgruppe an Position 3 am Hexose-Ring.
Coumermycin A1: Ein weiteres Aminocoumarin-Antibiotikum mit einem ähnlichen Wirkmechanismus.
Clorobiocin: Eine verwandte Verbindung mit strukturellen Ähnlichkeiten und antibakteriellen Eigenschaften.
Einzigartigkeit: Descarbamylnovobiocin ist einzigartig aufgrund des Fehlens der Carbamoylgruppe, was seine Bindungsaffinität und Spezifität für die DNA-Gyrase beeinflusst. Dieser strukturelle Unterschied kann seine Potenz und das Spektrum der antibakteriellen Aktivität im Vergleich zu anderen Aminocoumarin-Antibiotika beeinflussen .
Wirkmechanismus
Descarbamylnovobiocin exerts its effects by inhibiting bacterial type II topoisomerase, specifically DNA gyrase. This enzyme is essential for the supercoiling and relaxation of bacterial DNA, which are critical processes for DNA replication and transcription. By inhibiting DNA gyrase, descarbamylnovobiocin disrupts these processes, leading to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Novobiocin: The parent compound from which descarbamylnovobiocin is derived. It contains a carbamoyl group at position 3 on the hexose ring.
Coumermycin A1: Another aminocoumarin antibiotic with a similar mechanism of action.
Clorobiocin: A related compound with structural similarities and antibacterial properties.
Uniqueness: Descarbamylnovobiocin is unique due to the absence of the carbamoyl group, which affects its binding affinity and specificity for DNA gyrase. This structural difference can influence its potency and spectrum of antibacterial activity compared to other aminocoumarin antibiotics .
Eigenschaften
IUPAC Name |
N-[7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO10/c1-14(2)7-8-16-13-17(9-11-19(16)32)27(36)31-21-22(33)18-10-12-20(15(3)25(18)40-28(21)37)39-29-24(35)23(34)26(38-6)30(4,5)41-29/h7,9-13,23-24,26,29,32-35H,8H2,1-6H3,(H,31,36)/t23-,24+,26+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHGFJZFJRMSOS-NANZAVOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314503 | |
| Record name | Descarbamoylnovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75057-97-5 | |
| Record name | Descarbamoylnovobiocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75057-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Descarbamoylnovobiocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201314503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of descarbamylnovobiocin in novobiocin biosynthesis?
A1: Descarbamylnovobiocin serves as a key intermediate in the biosynthetic pathway of novobiocin, an aminocoumarin antibiotic. Research indicates that descarbamylnovobiocin is formed after the fusion of the A and B rings of novobiocin []. Subsequently, it undergoes further enzymatic modification to yield the final active compound, novobiocin. This understanding stems from the observation that supplementing the growth media of certain novobiocin non-producing Streptomyces niveus mutants with descarbamylnovobiocin restores novobiocin production []. This suggests that these mutants are likely blocked in a step of the biosynthetic pathway prior to descarbamylnovobiocin formation.
Q2: How can descarbamylnovobiocin be distinguished from novobiocin and its isomer, isonovobiocin?
A2: Thin-layer chromatography (TLC) offers a straightforward method to differentiate descarbamylnovobiocin from novobiocin and isonovobiocin []. This technique utilizes differences in polarity and interactions with the stationary phase to separate the compounds. By employing specific solvent systems and visualization methods, researchers can identify and analyze each component in complex mixtures, including fermentation broths, extracts, and purified substances [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-1H-pyrrolo[3,2-C]pyridin-4(2H)-one](/img/structure/B1505858.png)










![5-Chloro-7-[(dimethylamino)methyl]quinolin-8-ol](/img/structure/B1505882.png)


